molecular formula C12H12ClN B7887892 2-Biphenylamine, hydrochloride

2-Biphenylamine, hydrochloride

Cat. No.: B7887892
M. Wt: 205.68 g/mol
InChI Key: QHYYXPLERUSFAV-UHFFFAOYSA-N
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Description

Significance and Context in Organic Synthesis

In organic synthesis, 2-biphenylamine, hydrochloride and its parent compound, 2-aminobiphenyl (B1664054), are valuable precursors. chemicalbook.com They are instrumental in the creation of a wide array of organic molecules. One of the most prominent applications is in the synthesis of carbazole (B46965) and its derivatives, which are important motifs in pharmacologically active compounds and electronic materials. chemicalbook.com

Furthermore, 2-aminobiphenyl derivatives are key components in the generation of palladacycles, which have emerged as highly efficient precatalysts for cross-coupling reactions. chemicalbook.comacs.org These reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures under mild conditions. acs.orgchemicalbook.com The hydrochloride salt is often utilized in the purification process of these amines, where it can be precipitated from solution by introducing hydrogen chloride gas. google.compatsnap.comgoogle.com

Historical Perspectives on Biphenylamine Chemistry

The chemistry of biphenyl (B1667301) derivatives has a rich history dating back over a century and a half. rsc.org Early methods for creating the biphenyl scaffold included reactions like the Wurtz-Fittig reaction, which involved the coupling of aryl halides. rsc.org The Ullmann reaction, discovered in 1901, provided another pathway for synthesizing substituted biphenyls. rsc.org

The parent compound of the broader class, diphenylamine, was discovered in 1864 and was later found to be a useful reagent for detecting nitrates and nitrites. wikipedia.org The development of cross-coupling reactions in the latter half of the 20th century, such as those developed by Suzuki and Negishi, revolutionized the synthesis of biphenyls, offering highly efficient and selective methods. rsc.org These advancements paved the way for the synthesis and exploration of a vast number of biphenylamines, including 2-aminobiphenyl and its derivatives, for various applications. google.com

Scope and Research Objectives for this compound

Current and future research involving this compound is focused on several key areas. A primary objective is the development of novel and more efficient synthetic methodologies for creating complex molecules using this compound as a starting material. palamuruuniversity.ac.in This includes its use in the synthesis of active pharmaceutical ingredients (APIs). For instance, derivatives of 2-aminobiphenyl are crucial intermediates in the production of fungicides like boscalid. google.comgoogle.com

Researchers are also exploring the biological activities of compounds derived from 2-biphenylamine. ontosight.ai The biphenyl scaffold is present in various biologically active natural products, and synthetic derivatives are being investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.airsc.org Another area of research focuses on its application in materials science, where it can be a component in the development of new polymers and materials with specific optical or electronic properties. ontosight.ai The hydrochloride salt itself is a subject of study for its physical properties and its role in purification and handling of the parent amine. google.comprepchem.com

Interactive Data Table: Properties of 2-Aminobiphenyl

PropertyValueSource
IUPAC Name2-phenylaniline nih.gov
Molecular FormulaC12H11N chemicalbook.com
Molecular Weight169.22 g/mol chemicalbook.com
AppearanceColorless or purplish crystals nih.gov
Melting Point53 °C (127 °F; 326 K) wikipedia.org
Boiling Point302 °C (576 °F; 575 K) wikipedia.org
Solubility in WaterLow solubilityofthings.com
Solubility in Organic SolventsSoluble in alcohol, ether, benzene chemicalbook.com
CAS Number90-41-5 chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylphenyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYYXPLERUSFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2185-92-4
Record name [1,1′-Biphenyl]-2-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2185-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BIPHENYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJN76WY88A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 Biphenylamine, Hydrochloride and Its Derivatives

Direct Synthetic Routes to 2-Biphenylamine, Hydrochloride

Direct routes typically involve the formation of the 2-Biphenylamine structure through a sequence of chemical transformations, starting from readily available precursors.

Several multi-step methods have been established for the synthesis of 2-aminobiphenyl (B1664054). A common and traditional approach is the reduction of 2-nitrobiphenyl. chemicalbook.comorgsyn.org This transformation can be accomplished using various reducing agents, including catalytic hydrogenation or metal-acid systems like stannous chloride with hydrochloric acid, or iron in the presence of an acid. chemicalbook.comorgsyn.org

Another notable multi-step synthesis starts from substituted 9-fluorenone. google.com This pathway involves an initial reaction under alkaline conditions, followed by acyl halogenation, an ammoniation step, and finally a Hofmann degradation reaction to furnish the 2-aminobiphenyl derivative. google.com A more novel approach involves the reaction of a polyaniline derivative with a phenylhydrazine derivative, catalyzed by a phthalocyanine metal complex. google.com

The specific reagents and conditions are critical for the success of these multi-step syntheses. For instance, the reduction of 2-nitrobiphenyl using stannous chloride is typically performed by refluxing the reactants in ethanol for several hours. chemicalbook.com Following the reduction, the reaction mixture is made strongly alkaline to liberate the free amine. chemicalbook.com

The synthesis route commencing from 9-fluorenone employs a sequence of carefully controlled steps. The final Hofmann degradation, for example, involves the dropwise addition of a hypohalite solution at low temperatures (0-10°C), followed by warming to 40-50°C for 2 to 6 hours to complete the reaction. google.com

The table below summarizes the conditions for a selection of these direct synthetic methods.

Table 1: Reagents and Conditions for Multi-Step Syntheses of 2-Biphenylamine
Starting Material Key Reagents Solvent(s) Temperature Reaction Time Yield
2-Nitrobiphenyl Stannous chloride, 40% Liquid alkali Ethanol Reflux (Water bath) 3 hours Not specified
Substituted 9-Fluorenone 1. Base 2. Acylating agent 3. Ammonia 4. Hypohalite Various Various Multi-stage 78-80%
Polyaniline derivative Phenylhydrazine derivative, FePC or CuPc catalyst Methanol or Acetic acid 20-80 °C Not specified up to 84%

Once the free base, 2-aminobiphenyl, is synthesized and isolated, it is converted to its hydrochloride salt for improved stability and handling. A common and effective method for this conversion involves dissolving the crude 2-aminobiphenyl in a suitable organic solvent, such as ethyl acetate. google.com The solution is then cooled, typically in an ice water bath, while dry hydrogen chloride gas is bubbled through it. google.com This process leads to the precipitation of 2-aminobiphenyl hydrochloride as a solid, which can then be easily collected by suction filtration. google.com

To obtain the pure free base from the salt, the 2-aminobiphenyl hydrochloride is dissolved in water, and the pH is adjusted to 10-11 with a base like ammonia water. This neutralizes the salt and precipitates the pure 2-aminobiphenyl, which can be collected by filtration. google.com

Advanced Coupling Reactions in Biphenylamine Synthesis

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds efficiently. These methods are widely applied to the synthesis of 2-biphenylamine and its derivatives.

The Suzuki–Miyaura cross-coupling reaction is a powerful and versatile method for forming the biaryl linkage central to the 2-biphenylamine structure. researchgate.netnih.gov This palladium-catalyzed reaction typically couples an aryl halide with an arylboronic acid. chemicalbook.comuliege.be For the synthesis of 2-aminobiphenyl, this could involve the reaction of 2-bromoaniline with phenylboronic acid, or 2-aminophenylboronic acid with a bromobenzene.

The efficacy of the Suzuki–Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. uliege.beacs.org For example, using a palladium complex with a bulky, electron-rich phosphine ligand like SPhos has been shown to confer exceptional activity, enabling reactions at low catalyst loadings and even at room temperature. acs.org In some cases, to prevent side reactions or catalyst deactivation, the amine functional group of the aniline reactant is temporarily protected, for example, as a trifluoroacetamide. uliege.be

Table 2: Exemplary Conditions for Suzuki-Miyaura Synthesis of Biphenylamines

Aryl Halide Arylboronic Acid Catalyst / Ligand Base Solvent Temperature
Aryl Halide (generic) Arylboronic acid (generic) Palladium complex (1 mol%) K₂CO₃ DMF / H₂O 60 °C
Aryl Bromide Arylboronic acid Pd(OAc)₂ / XPhos - - Room Temp or 40 °C
4-Bromo-2,6-dimethylaniline Phenylboronic acid derivatives Pd₂(dba)₃ / P(t-Bu)₃ K₃PO₄ Toluene 100 °C
Aryl Bromide Arylboronic acid Pd(OH)₂ K₃PO₄ Ethanol 65 °C

The Ullmann and Chan–Lam reactions are copper-catalyzed methods for forming carbon-nitrogen bonds, providing alternative strategies for synthesizing biphenylamine derivatives.

The Ullmann condensation (specifically, the Goldberg reaction variation for C-N coupling) involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern advancements have introduced milder conditions. For example, using copper(I) iodide (CuI) as a catalyst in deep eutectic solvents allows the reaction to proceed at much lower temperatures (60–100°C) without the need for additional ligands. nih.gov This method can be used to synthesize N-substituted biphenylamines by reacting a biphenyl (B1667301) halide with a desired amine.

The Chan–Lam amination offers another mild, copper-catalyzed route for C-N bond formation. wikipedia.orgst-andrews.ac.uk This reaction couples an amine with an arylboronic acid. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air, making it operationally simple. wikipedia.orgorganic-chemistry.org Classic conditions employ a stoichiometric amount of copper(II) acetate [Cu(OAc)₂] with a base like triethylamine (Et₃N) in a solvent such as dichloromethane. st-andrews.ac.uk This approach is particularly useful for creating a library of diverse biphenylamine derivatives by reacting a common biphenylboronic acid with various amines. nih.gov

Negishi, Kumada, and Stille Coupling Strategies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several named reactions are particularly useful for the synthesis of the 2-biphenylamine scaffold. These methods typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a transition metal catalyst.

The Negishi coupling reaction joins organic halides or triflates with organozinc compounds, catalyzed by nickel or palladium complexes. This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. researchgate.net For the synthesis of 2-biphenylamine derivatives, this could involve the coupling of a 2-haloaniline derivative with an arylzinc reagent or the coupling of an aniline derivative bearing a zinc halide with an aryl halide. The versatility of the Negishi coupling makes it a valuable method for creating unsymmetrical biaryls in good yields. researchgate.net

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, with a nickel or palladium catalyst. google.com This was one of the first catalytic cross-coupling methods developed and remains a cost-effective option for synthesizing unsymmetrical biaryls, especially on an industrial scale. google.com A key advantage is the direct use of Grignard reagents, which can be prepared from the corresponding organic halides. google.com However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. researchgate.net

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. nih.gov A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. nih.gov Specifically, the use of ortho-stannylated aniline reagents allows for the direct introduction of the 2-aminophenyl group in a single step. nih.gov These organostannane reagents have proven to be robust and can be coupled with various aryl halides under neutral conditions. nih.gov The inclusion of copper(I) salts can enhance the reactivity of the Stille coupling, particularly with less reactive aryl bromides. nih.gov

Table 1: Comparison of Cross-Coupling Strategies for 2-Biphenylamine Synthesis
Coupling ReactionOrganometallic ReagentTypical CatalystKey AdvantagesLimitations
NegishiOrganozincPalladium or NickelHigh functional group tolerance, versatile for different carbon hybridizations. researchgate.netOrganozinc reagents can be moisture sensitive.
KumadaGrignard (Organomagnesium)Palladium or NickelCost-effective, uses readily available Grignard reagents. google.comLimited functional group tolerance due to high reactivity of Grignard reagents. researchgate.net
StilleOrganotinPalladiumOrganostannanes are stable to air and moisture, wide functional group compatibility. nih.govToxicity of organotin compounds.

Palladium, Nickel, Copper, Iron, and Cobalt Catalysis in C-N and C-C Bond Formation

The formation of the biphenyl backbone (C-C bond) and the introduction of the amino group or its derivatives (C-N bond) heavily rely on transition metal catalysis.

Palladium Catalysis: Palladium complexes are among the most powerful and versatile catalysts for both C-C and C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for the synthesis of arylamines from aryl halides and amines. google.comlibretexts.org This methodology is highly efficient for creating the C-N bond in 2-biphenylamine derivatives. Furthermore, palladium palladacycles derived from 2-aminobiphenyl have been identified as highly active precatalysts for a wide range of cross-coupling reactions, including Suzuki-Miyaura and C-N couplings. researchgate.netsemanticscholar.org These precatalysts offer high reactivity and selectivity under mild reaction conditions. google.com

Nickel Catalysis: Nickel catalysts offer a more economical alternative to palladium for cross-coupling reactions. They are effective in both Kumada-type C-C couplings and C-N amination reactions. google.com Recent advancements have led to the development of nickel-catalyzed amination of aryl halides that proceed under mild conditions. researchgate.net Electrochemical methods that generate catalytic nickel species in situ have also been reported, providing a simpler approach to C-N cross-couplings. researchgate.net Nickel pincer complexes have also shown high turnover numbers for the amination of various aryl halides with both primary and secondary amines. researchgate.net

Copper Catalysis: Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a classical method for the synthesis of arylamines. Modern variations of this reaction utilize various ligands to facilitate the coupling of aryl halides with a wide range of amines, amides, and N-heterocycles under milder conditions. nih.govresearchgate.netrsc.org Copper catalysis is also effective for the aerobic oxidative coupling of amines and H-phosphonates to form phosphoramidates. orientjchem.org

Iron and Cobalt Catalysis: Iron and cobalt are emerging as sustainable and cost-effective catalysts for cross-coupling reactions. While less common than palladium and nickel for the synthesis of 2-biphenylamine, their potential is significant. Iron-catalyzed Negishi-type couplings have been developed for olefin synthesis. Cobalt-catalyzed C-C and C-N coupling reactions have also been reported, demonstrating good functional group tolerance and proceeding under mild conditions. wikipedia.orgnih.govsemanticscholar.orgwikipedia.org For instance, cobalt catalysis can be used for the amination of functionalized arylzinc reagents with N-chloroamines. wikipedia.org

Table 2: Overview of Metal Catalysis in 2-Biphenylamine Synthesis
Metal CatalystPrimary ApplicationKey Features
PalladiumC-C and C-N Coupling (e.g., Suzuki, Buchwald-Hartwig)High activity, broad substrate scope, good functional group tolerance. google.comlibretexts.orggoogle.com
NickelC-C and C-N Coupling (e.g., Kumada, Amination)Cost-effective alternative to palladium, effective for a range of transformations. researchgate.netresearchgate.net
CopperC-N Coupling (Ullmann Condensation)Classical method, useful for coupling with amines, amides, and heterocycles. nih.govresearchgate.netrsc.org
IronC-C and C-N CouplingEmerging sustainable catalyst, potential for various cross-coupling reactions.
CobaltC-C and C-N CouplingCost-effective, good functional group tolerance in specific applications. wikipedia.orgnih.govsemanticscholar.orgwikipedia.org

Functionalization and Derivatization Strategies

Once the 2-biphenylamine scaffold is synthesized, it can be further modified to introduce a variety of functional groups, leading to a wide array of derivatives with diverse properties.

Amination and Amide Formation Reactions

The primary amino group of 2-biphenylamine is a key site for functionalization. It can undergo further amination reactions, such as N-alkylation or N-arylation, to produce secondary or tertiary amines. These reactions often employ methodologies similar to those used for the initial C-N bond formation, such as the Buchwald-Hartwig amination. researchgate.net

Amide formation is a straightforward and common derivatization of 2-biphenylamine. This is typically achieved through the condensation reaction of 2-biphenylamine with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. wikipedia.orggoogle.com The reaction with acid chlorides, for example, proceeds readily to yield N-substituted (biphenyl) amides. wikipedia.orggoogle.com A general procedure for the synthesis of amides involves the direct condensation of carboxylic acids and amines in the presence of a coupling agent like TiCl₄.

Synthesis of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with an aldehyde or a ketone. orientjchem.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine. orientjchem.org 2-Biphenylamine, being a primary amine, readily reacts with various aromatic and aliphatic aldehydes and ketones to form the corresponding Schiff base derivatives. These reactions are often catalyzed by an acid. orientjchem.org The formation of the azomethine group (-C=N-) is a key feature of these compounds.

Introduction of Phosphorous and Silyl Groups

The amino group of 2-biphenylamine can also be functionalized with phosphorus-containing groups. A common class of such derivatives are phosphoramidates, which contain a P-N bond. nih.gov These can be synthesized through several routes, including the copper-catalyzed aerobic oxidative coupling of amines with H-phosphonates or via the reaction of amines with chlorinating agents and a phosphorus source. nih.govorientjchem.org Another approach involves the reaction of amines with phosphorus halides, such as PCl₃ or POCl₃, to form phosphoramidites or phosphoramides, respectively.

The introduction of silyl groups, or silylation, onto the amino group of 2-biphenylamine can be achieved using various silylating agents. Common reagents include trimethylsilyl chloride (TMSCl), hexamethyldisilazane (HMDS), and bis(trimethylsilyl)acetamide (BSA). These reactions typically involve the replacement of the active hydrogen on the nitrogen atom with a silyl group, often in the presence of a base to neutralize the generated acid. The resulting silylated amines can serve as protected intermediates in further synthetic transformations.

Halogenation and Chloromethylation Reactions

The aromatic rings of 2-biphenylamine can be functionalized through electrophilic substitution reactions, such as halogenation. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Therefore, direct bromination or iodination of 2-biphenylamine is expected to yield polyhalogenated products. researchgate.net Selective halogenation can be achieved by using specific halogenating agents and controlling the reaction conditions. For instance, the bromination of anilines can be performed using reagents like N-bromosuccinimide (NBS) or molecular bromine in the presence of a catalyst. researchgate.net

Chloromethylation introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring, which is a useful handle for further functionalization. This reaction is typically carried out using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. For biphenyl compounds, chloromethylation can be catalyzed by group 3 and 4 metal triflates. researchgate.net The reaction conditions can be optimized to favor mono- or di-chloromethylation. researchgate.net

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound NameSynonym(s)Role in Article
2-Biphenylamine2-AminobiphenylCore subject of the article
This compound2-Aminobiphenyl hydrochlorideSalt form of the core compound
Negishi Coupling ReagentsOrganozinc compoundsReactants in Negishi coupling
Kumada Coupling ReagentsGrignard reagents, Organomagnesium compoundsReactants in Kumada coupling
Stille Coupling ReagentsOrganotin compounds, OrganostannanesReactants in Stille coupling
Palladium Palladacycles-Catalysts for cross-coupling reactions
Buchwald-Hartwig Amination ReagentsAryl halides, AminesReactants in palladium-catalyzed amination
Ullmann Condensation ReagentsAryl halides, Amines/AmidesReactants in copper-catalyzed amination
Schiff BasesImines, AzomethinesDerivatives of 2-biphenylamine
Phosphoramidates-Phosphorus-containing derivatives
Trimethylsilyl chlorideTMSClSilylating agent
HexamethyldisilazaneHMDSSilylating agent
Bis(trimethylsilyl)acetamideBSASilylating agent
N-BromosuccinimideNBSBrominating agent

Stereoselective Synthesis and Chiral Biphenylamine Derivatives

The synthesis of chiral biphenylamine derivatives is a significant area of research, primarily due to the prevalence of axially chiral biaryl motifs in natural products, pharmaceuticals, and as privileged ligands in asymmetric catalysis rsc.org. This chirality, known as atropisomerism, arises from restricted rotation around the single bond connecting the two aryl rings, leading to stable, non-interconverting enantiomers nih.gov. The development of stereoselective methods to control this axial chirality is crucial for accessing enantiomerically pure biphenylamines.

Modern synthetic strategies have increasingly moved towards catalytic asymmetric methods, which offer high efficiency and enantioselectivity. Key approaches include transition metal-catalyzed cross-coupling, C-H functionalization, and organocatalysis. These methods represent a significant advancement over classical resolution techniques, providing direct access to the desired chiral molecules nih.govresearchgate.net.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis is a cornerstone for the atroposelective synthesis of biaryls, including biphenylamine precursors. Palladium, nickel, and cobalt-based catalytic systems have been particularly effective.

Asymmetric Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction is a powerful tool for constructing the biaryl backbone. The use of novel chiral monophosphine ligands in palladium-catalyzed Suzuki-Miyaura coupling has enabled the synthesis of various axially chiral biphenyl products in high yields and with excellent enantioselectivity researcher.life. Another classic method, the Ullmann coupling, has also been adapted for asymmetric synthesis. For instance, a nickel-catalyzed enantioselective reductive Ullmann coupling of ortho-chlorinated aryl aldehydes has been achieved using a chiral 2,2'-bipyridine ligand, affording axially chiral biphenyls with up to 99% yield and a 99.5:0.5 enantiomeric ratio researcher.life. These dialdehyde products serve as versatile intermediates that can be converted into chiral biphenylamine derivatives.

Atroposelective C-H Functionalization: Directing group-assisted C-H functionalization has emerged as a highly atom-economical and efficient strategy. Research has shown that a simple and ubiquitous free amine group can act as an effective directing group in Palladium(II)-catalyzed atroposelective C-H olefination researchgate.net. This method allows for the direct synthesis of a broad range of axially chiral biaryl-2-amines in good yields and with high enantioselectivity researchgate.net. This approach avoids the need for pre-functionalization of the starting materials, representing a more streamlined synthetic route researchgate.net.

Cobalt-Catalyzed Oxidative Coupling: Earth-abundant metals like cobalt are gaining traction as sustainable catalysts. A novel method for the atroposelective synthesis of bridged eight-membered terphenyl atropisomers has been developed using a Co(II)/spirocyclic pyrrolidine oxazoline (SPDO) ligand system nih.gov. This aerobic oxidative coupling and desymmetrization sequence of phenols proceeds with good yields and excellent stereoselectivities under environmentally benign conditions nih.gov.

The table below summarizes representative results from various transition metal-catalyzed stereoselective syntheses leading to chiral biaryl structures relevant to biphenylamine derivatives.

Catalyst/Ligand SystemReaction TypeSubstrate TypeYield (%)Enantiomeric Excess (ee %) / Enantiomeric Ratio (er)
Palladium / Chiral MonophosphineSuzuki-Miyaura CouplingArylboronic acids and aryl halidesHighHigh
Nickel / (+)-DTB-SBpy (chiral 2,2'-bipyridine)Reductive Ullmann Couplingortho-chlorinated aryl aldehydeup to 9999.5:0.5 er
Pd(OAc)₂ / Amino Acid LigandC-H OlefinationBiaryl-2-aminesGoodHigh
Co(OAc)₂ / SPDO LigandAerobic Oxidative CouplingPhenolsGoodExcellent

Organocatalytic Approaches

In addition to metal-based catalysts, asymmetric organocatalysis has become a powerful strategy for constructing chiral molecules, including atropisomeric biaryls. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly prominent. These catalysts have been successfully employed in atroposelective Friedlander heteroannulation reactions to synthesize stereochemically stable and enantioenriched 4-arylquinolines, which are a class of heteroaromatic biaryls researchgate.net. The CPA catalyst facilitates the cyclization process, effectively controlling the axial chirality of the resulting product researchgate.netmdpi.com. This methodology highlights the potential of organocatalysis to create complex chiral architectures under mild conditions.

Enzymatic and Desymmetrization Strategies

Biocatalysis offers a highly selective means of achieving kinetic resolution and desymmetrization. The enzymatic acylative desymmetrization of σ-symmetric 1,1'-biphenyl-2,6-diol derivatives has been accomplished using commercially available lipases, such as Burkholderia cepacia lipase researcher.life. This approach allows for the enantiodivergent synthesis of axially chiral biphenyls through either acylative or hydrolytic processes catalyzed by a single enzyme researcher.life. Another powerful strategy involves the use of chiral auxiliaries. For example, 1,4-di-O-benzyl-L-threitol has been used as a chiral template for the asymmetric synthesis of axially chiral biaryls via the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl acs.org. The chiral auxiliary is later removed to yield the enantiomerically enriched biphenyl product acs.org.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, often constituting key steps in catalytic cycles. wikipedia.org These processes involve a change in the oxidation state of a metal center. libretexts.orglibretexts.org In oxidative addition, a metal complex with a low oxidation state inserts into a covalent bond (e.g., C-X, C-H), leading to an increase in the metal's oxidation state and coordination number. libretexts.org The reverse process is reductive elimination, where two ligands on a metal center couple and are eliminated, reducing the metal's oxidation state and coordination number. wikipedia.orglibretexts.org

For biphenyl (B1667301) compounds, these reactions are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on 2-biphenylamine hydrochloride are not prevalent, the general mechanisms can be inferred. A transition metal catalyst, such as palladium or rhodium, can undergo oxidative addition with an aryl halide or triflate. nih.gov In the context of 2-biphenylamine, this could involve the activation of a C-H bond or a pre-functionalized position on the biphenyl scaffold. Subsequent transmetalation followed by reductive elimination would then form a new bond. nih.gov The reductive elimination step is favored by a high formal positive charge on the metal and the presence of bulky groups. iitd.ac.in The two groups to be eliminated must be in a cis orientation to each other on the metal center for the reaction to proceed. wikipedia.orgiitd.ac.in

Table 1: Key Features of Oxidative Addition and Reductive Elimination

ProcessChange in Metal Oxidation StateChange in Coordination NumberDriving Factors
Oxidative Addition Increases by 2Increases by 2Electron-rich, coordinatively unsaturated metal center
Reductive Elimination Decreases by 2Decreases by 2Electron-poor metal center, formation of a stable organic product

Direct C-H bond activation has emerged as a powerful tool in organic synthesis, allowing for the functionalization of otherwise inert C-H bonds. yale.edu For biphenyl derivatives, C-H activation provides a direct route to more complex molecules without the need for pre-functionalization. nih.gov The amino group in 2-biphenylamine can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the ortho position.

Recent studies have shown that directing groups can enable remote C-H activation. For instance, a nitrile group on a biphenyl scaffold has been used to direct meta-C-H olefination, acetoxylation, and iodination. nih.govnih.gov This is achieved through the formation of a palladacycle intermediate. DFT computational studies suggest that a ligand-containing Pd-Ag heterodimeric transition state can favor remote meta-selectivity. nih.govnih.gov Similar strategies could potentially be applied to 2-biphenylamine, where the amine or a derivative thereof could direct the functionalization to a specific position on either of the phenyl rings. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of the C-H functionalization. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. libretexts.org This involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, as these groups stabilize the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org

Biphenyl itself is generally unreactive towards nucleophiles due to the electron-rich nature of the aromatic rings. arabjchem.org For 2-biphenylamine, the amino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. However, if the biphenyl scaffold of 2-biphenylamine were substituted with potent electron-withdrawing groups, such as nitro groups, at appropriate positions, it could undergo SNAr reactions. In such a scenario, a suitable leaving group (e.g., a halide) would be required on the ring.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

FactorEffect on Reaction RateRationale
Electron-Withdrawing Groups IncreasesStabilizes the negative charge of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org
Electron-Donating Groups DecreasesDestabilizes the negatively charged intermediate.
Leaving Group Ability Increases with better leaving groupsThe leaving group departs in the second step of the mechanism.
Nucleophile Strength Increases with stronger nucleophilesThe nucleophile attacks in the rate-determining step.

The biphenyl system readily undergoes electrophilic aromatic substitution reactions, similar to benzene. nih.gov The two phenyl rings are in conjugation, and one ring acts as a weakly activating group for the other. youtube.com The substitution pattern is directed by the existing substituents. In unsubstituted biphenyl, electrophilic attack occurs preferentially at the ortho and para positions due to the stabilization of the cationic intermediate (arenium ion) by resonance.

In 2-biphenylamine, the amino group (-NH₂) is a strong activating and ortho-, para-directing group. This directing effect will dominate over the weaker directing effect of the second phenyl ring. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group on the first ring. The bulky phenyl group at the 2-position might sterically hinder the ortho position to some extent, potentially favoring substitution at the para position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov

Acid-Base Equilibria and Protonation Dynamics

2-Biphenylamine hydrochloride is the salt of the weak base 2-biphenylamine and the strong acid hydrochloric acid. In solution, an equilibrium exists where the protonated aminobiphenyl cation can donate a proton to a base, typically water. nih.gov The position of this equilibrium is described by the acid dissociation constant (Kₐ) or, more conveniently, the pKₐ value of the conjugate acid.

The amino group on the biphenyl scaffold is the basic center. The lone pair of electrons on the nitrogen atom can accept a proton. The basicity of the amino group is influenced by the electronic effects of the biphenyl system. The equilibrium between the protonated and unprotonated forms is crucial for the solubility and biological activity of the compound. The pKₐ value can be determined experimentally using techniques such as potentiometric titration or spectrophotometry, and theoretically through computational methods. scielo.org.mxnih.gov Studies on similar aromatic amines can provide an estimate of the pKₐ. The equilibrium can be represented as follows:

(C₆H₅-C₆H₄-NH₃)⁺ + H₂O ⇌ C₆H₅-C₆H₄-NH₂ + H₃O⁺

Degradation Pathways and Chemical Stability

The chemical stability of a pharmaceutical compound is a critical factor, and understanding its degradation pathways is essential. researchgate.net 2-Biphenylamine, hydrochloride, like many aromatic amines, can be susceptible to degradation under various conditions such as exposure to light, heat, humidity, and oxidizing agents.

Potential degradation pathways include:

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The reaction can proceed through various intermediates, potentially leading to nitrosamines, imines, or polymeric products. researchgate.nettsijournals.com

Photodegradation: Exposure to ultraviolet or visible light can provide the energy to initiate degradation reactions. This can involve the formation of reactive radical species that can lead to a variety of degradation products.

Hydrolysis: While the amine itself is not readily hydrolyzed, other functional groups that might be present on the biphenyl scaffold could be.

Interactions with Excipients: In a pharmaceutical formulation, the active substance can interact with excipients, leading to degradation. For instance, interactions with reducing sugars can lead to the Maillard reaction. ceu.es

Forced degradation studies, where the compound is subjected to stress conditions (e.g., high temperature, strong acid/base, oxidizing agents, light), are typically performed to identify potential degradation products and elucidate the degradation pathways.

Acidic Hydrolysis Mechanisms

The C-N bond in an aromatic amine is generally stable and not susceptible to direct nucleophilic attack by water under typical acidic hydrolysis conditions, unlike esters or amides. Hydrolysis, if it were to occur, would likely involve more forcing conditions or different mechanistic pathways, potentially involving electrophilic substitution on the aromatic rings or oxidative processes, rather than a simple hydrolytic cleavage of the C-N bond. Without specific experimental studies, any proposed mechanism remains speculative.

Stability in Various Chemical Environments

Comprehensive data on the stability of this compound across a range of chemical environments (e.g., varying pH, presence of oxidizing agents, exposure to light) is not extensively documented in available literature. For the related compound, diphenylamine, discoloration upon exposure to light is noted. nih.gov Aromatic amines, as a class, can be susceptible to oxidation, which can lead to the formation of colored impurities. The stability of biphenyl derivatives is generally considered robust due to the aromatic system. rsc.org

The stability of this compound in solution would be highly dependent on the pH. In acidic to neutral solutions, the compound would exist predominantly as the protonated ammonium salt, which is typically more water-soluble and may have different stability characteristics compared to the free base, 2-aminobiphenyl (B1664054). In basic solutions, it would be deprotonated to the free amine. The free amine, having a lone pair of electrons on the nitrogen, is generally more susceptible to oxidation.

Table 1: General Stability Profile of Aromatic Amines

Environment General Stability Behavior Potential Degradation Products
Acidic (pH < 7) Generally stable as the ammonium salt. Limited data available.
Neutral (pH = 7) Equilibrium between salt and free base. Oxidation products.
Basic (pH > 7) Exists as the free base, more prone to oxidation. Oxidized and polymerized species.
UV/Visible Light Potential for photodegradation and discoloration. Colored impurities, polymeric materials.
Oxidizing Agents Susceptible to oxidation. Nitroso, nitro, and coupled compounds.

This table represents generalized behavior for aromatic amines and is not based on specific experimental data for this compound.

Reaction Kinetics and Thermodynamic Studies

Specific studies detailing the reaction kinetics and thermodynamics of this compound are scarce in the published literature. Thermodynamic data is available for the free base, 2-aminobiphenyl.

The NIST Chemistry WebBook provides the following thermodynamic properties for 2-aminobiphenyl in the solid state at standard conditions:

Enthalpy of Formation (ΔfH°solid): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Enthalpy of Combustion (ΔcH°solid): This is the enthalpy change when one mole of the compound undergoes complete combustion with oxygen.

Enthalpy of Fusion (ΔfusH): The heat required to change one mole of the substance from a solid to a liquid at its melting point. nist.gov

Kinetic studies, which would provide information on reaction rates, rate constants, and activation energies for processes like hydrolysis or degradation, are not available in the searched resources. Such studies would be essential to quantify the stability of the compound under different conditions. Similarly, thermodynamic studies on its dissolution in various solvents, which would yield parameters like Gibbs free energy, enthalpy, and entropy of solution, have not been reported.

Table 2: Reported Physical and Thermodynamic Properties for 2-Aminobiphenyl

Property Value Source
Molar Mass 169.22 g/mol nih.govwikipedia.orgsigmaaldrich.com
Melting Point 47-50 °C sigmaaldrich.com
Boiling Point 299 °C wikipedia.orgsigmaaldrich.com
Water Solubility Insoluble sigmaaldrich.com
Log Kow 2.84 nih.gov

Note: The properties listed are for the free base, 2-aminobiphenyl, not the hydrochloride salt.

Coordination Chemistry and Ligand Development

Electrochemical Properties of Coordination Compounds

Detailed studies on the electrochemical properties of a broad range of coordination compounds featuring 2-biphenylamine as a ligand are limited. The existing research predominantly centers on palladium complexes, where the focus is typically on their catalytic activity rather than their redox behavior.

For the well-established 2-aminobiphenyl (B1664054) palladacycle precatalysts, the crucial electrochemical step is the reductive elimination that generates the active Pd(0) species. nih.govnih.govacs.org The activation of these precatalysts involves the deprotonation of the palladium-bound amine to form a Pd-amido complex, which then undergoes reductive elimination. nih.govnih.gov This process is a key feature of their catalytic cycle, but detailed electrochemical data such as redox potentials for a series of these complexes are not extensively reported.

The development of N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts was driven by the need to prevent side reactions and contamination from the free -NH2 group, rather than to modulate the electrochemical properties in a systematic way. nih.govnih.govacs.org

Beyond palladium, there is a significant lack of information in the scientific literature regarding the electrochemical properties of coordination compounds formed between 2-biphenylamine and other transition metals. Therefore, a comprehensive discussion or a data table on this topic cannot be provided at this time.

Structure-Activity Relationships in Metal Complexes

The study of structure-activity relationships for metal complexes of 2-biphenylamine is almost exclusively confined to the field of palladium-catalyzed cross-coupling reactions. rmit.edu.vnacs.org In this context, the "activity" refers to the catalytic efficiency of the palladacycle precatalysts.

The core structure of these catalysts is a palladacycle formed from 2-aminobiphenyl. The high reactivity and selectivity of these precatalysts are attributed to their efficient generation of a monoligated Pd(0) species, which is a highly active catalyst for C-C and C-heteroatom bond formation. rmit.edu.vnresearchgate.net

Key findings in the structure-activity relationships of these palladacycles include:

Phosphine Ligands: The nature of the ancillary phosphine ligand attached to the palladium center significantly influences the catalytic activity. The choice of phosphine ligand can affect the stability of the precatalyst and the rate of the catalytic cycle. However, systematic studies quantifying these effects specifically for a wide range of 2-aminobiphenyl palladacycles with varied electronic and steric properties on the biphenyl (B1667301) backbone are not extensively documented.

A data table summarizing the structure-activity relationships is challenging to construct due to the qualitative nature of many of the reported findings and the focus on synthetic utility rather than quantitative kinetic or mechanistic studies that would allow for a direct comparison of a series of structurally varied complexes.

Complex TypeStructural ModificationEffect on ActivityReference
2-Aminobiphenyl PalladacycleN-methylationPrevents carbazole (B46965) byproduct formation, improving product purity. nih.govnih.gov
2-Aminobiphenyl PalladacycleN-phenylationPrevents carbazole byproduct formation, improving product purity. nih.govnih.gov

Outside of the context of palladium catalysis, there is a lack of reported structure-activity relationship studies for coordination compounds of 2-biphenylamine.

Catalytic Applications of 2 Biphenylamine Derived Systems

Homogeneous Catalysis

In homogeneous catalysis, catalyst and reactant molecules exist in the same phase, typically a liquid solution. This allows for high reactivity and selectivity under mild conditions. Systems derived from 2-biphenylamine have proven to be particularly powerful in this domain, especially as ligands for transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Palladacycles derived from 2-aminobiphenyl (B1664054) have emerged as exceptionally potent precatalysts for these transformations, often requiring low catalyst loadings and mild reaction conditions. acs.orgrmit.edu.vn These palladacycle precatalysts are stable, easily handled, and activate in situ to generate the active LPd(0) species.

The activation of these 2-aminobiphenyl palladacycles typically occurs under basic conditions, proceeding through the deprotonation of the amine group, followed by reductive elimination to form carbazole (B46965) and the catalytically active Pd(0) complex. nih.govacs.org This efficient generation of the active catalyst is a key factor in their high performance.

To overcome potential side reactions where the carbazole byproduct consumes starting materials, N-substituted 2-aminobiphenyl palladacycles have been developed. nih.gov For instance, N-methyl and N-phenyl derivatives form N-substituted carbazoles upon activation, which are incapable of undergoing N-arylation, thus preserving the starting materials. These modified precatalysts have demonstrated high efficacy in Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions. nih.gov

The table below summarizes the performance of N-substituted 2-aminobiphenyl palladacycle precatalysts in selected cross-coupling reactions.

Table 1: Performance of N-Substituted 2-Aminobiphenyl Palladacycle Precatalysts in Cross-Coupling Reactions nih.gov
PrecatalystCoupling TypeReactantsCatalyst Loading (mol %)ConditionsYield (%)
N-Methyl-2-aminobiphenyl palladacycle with XPhosSuzuki-Miyaura (C-C)4-Chlorotoluene + Phenylboronic acid2K3PO4, THF/H2O, rt, 30 min94
N-Phenyl-2-aminobiphenyl palladacycle with XPhosSuzuki-Miyaura (C-C)4-Chlorotoluene + Phenylboronic acid2K3PO4, THF/H2O, rt, 30 min96
N-Methyl-2-aminobiphenyl palladacycle with XPhosBuchwald-Hartwig (C-N)4-Chloroanisole + Aniline0.01NaOtBu, Toluene, 100 °C99
N-Phenyl-2-aminobiphenyl palladacycle with XPhosBuchwald-Hartwig (C-N)4-Iodoanisole + Aniline0.01NaOtBu, Toluene, 100 °C99

The construction of chiral molecules in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from biphenyl (B1667301) and diphenylamine scaffolds have been instrumental in this field. Diphenylamine-linked bis(oxazoline) ligands, for example, form chiral complexes with metal ions like zinc triflate (Zn(OTf)₂) that effectively catalyze asymmetric reactions.

These complexes have been successfully applied to tandem Friedel–Crafts alkylation/Michael addition reactions between indoles and nitroolefin enoates. This process constructs highly functionalized chiral chromans with excellent stereoselectivities, achieving high diastereomeric ratios (dr) and enantiomeric excesses (ee). The diphenylamine backbone provides a flexible yet well-defined chiral environment that directs the stereochemical outcome of the reaction.

Furthermore, bridged C₂-symmetric biphenyl phosphine ligands have proven highly effective in the asymmetric hydrogenation of various substrates. nih.gov These ligands, which possess both axial chirality from the biphenyl backbone and central chirality on a linking unit, can be synthesized with high diastereoselectivity. Rhodium and Ruthenium complexes of these ligands catalyze the hydrogenation of ketoesters, enamides, and other prochiral olefins with outstanding enantioselectivity. nih.govacs.org

Table 2: Performance of Biphenyl/Diphenylamine-Derived Ligands in Asymmetric Catalysis
Ligand/Catalyst SystemReaction TypeSubstratesKey ResultsReference
Diphenylamine-linked bis(oxazoline)-Zn(OTf)₂Tandem Friedel-Crafts/Michael AdditionIndoles + Nitroolefin enoatesUp to 95:5 dr, up to 99% ee researchgate.net
Chiral Biphenyl Diphosphine-Ru ComplexAsymmetric Hydrogenationβ-KetoestersUp to >99% ee nih.gov
Chiral Biphenyl Diphosphine-Ru ComplexAsymmetric Hydrogenationβ-(Acylamino)acrylatesUp to >99% ee nih.gov

Catalytic hydrogenation and dehydrogenation are fundamental processes in chemical synthesis and energy storage (e.g., liquid organic hydrogen carriers). Hydrogenation involves the addition of hydrogen to a molecule, typically to reduce unsaturated bonds, while dehydrogenation is the reverse process. These reactions are often catalyzed by transition metal complexes.

While the biphenyl scaffold is a core component of many successful ligands for asymmetric hydrogenation, as noted in the previous section, the use of catalysts specifically derived from 2-biphenylamine for general hydrogenation and dehydrogenation is less frequently documented. The catalytic hydrogenation of amides, for example, is a green process for producing alcohols and amines, which can be achieved with various homogeneous and heterogeneous catalysts. elsevierpure.com Similarly, acceptorless dehydrogenation, which releases hydrogen gas without the need for a sacrificial hydrogen acceptor, is a highly atom-economical process for synthesizing unsaturated compounds. researchgate.net The robust nature and tunable electronic properties of 2-biphenylamine derivatives make them promising candidates for the design of new catalysts for these important transformations, though specific, widely adopted applications have yet to be extensively reported.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recycling. A common strategy to bridge the gap between the high activity of homogeneous catalysts and the practical benefits of heterogeneous systems is to immobilize homogeneous catalysts onto solid supports.

While 2-aminobiphenyl-derived systems have shown immense success in homogeneous catalysis, their application in heterogeneous catalysis is an area with potential for development. The functional amine group on the 2-biphenylamine scaffold provides a convenient handle for covalent attachment to solid supports like silica, polymers, or metal-organic frameworks (MOFs). mdpi.com Immobilizing the highly active 2-aminobiphenyl palladacycles, for instance, could lead to robust, recyclable catalysts for cross-coupling reactions, combining their high efficiency with the operational simplicity of a solid-phase catalyst. Such supported catalysts could be particularly valuable in continuous flow reactors and for the synthesis of fine chemicals where metal contamination of the product is a concern.

Photocatalysis and Photoredox Processes

Photocatalysis utilizes light to activate a catalyst, enabling chemical transformations under exceptionally mild conditions. This field has expanded rapidly, providing new pathways for generating reactive intermediates like radical ions.

Derivatives of 2-biphenylamine have been shown to participate in valuable photoredox reactions. For example, N-benzylidene-[1,1'-biphenyl]-2-amines exhibit unique reactivity under visible-light photoredox conditions. nih.gov In the presence of an iridium-based photocatalyst, these imines can undergo an unprecedented reductive coupling with aliphatic amines to synthesize unsymmetrical 1,2-diamines. nih.gov

The reaction mechanism involves the generation of α-amino radicals via a proton-coupled single-electron transfer (PCET) process. The presence of the biphenyl moiety is critical for this reactivity. Interestingly, by modifying the reaction conditions, the same starting materials can be selectively dimerized to form symmetrical 1,2-diamines. This work highlights how the unique electronic structure of the 2-biphenylamine derivative enables distinct reactivity under photocatalytic conditions, providing access to valuable and complex amine products. nih.gov

Triplet-Triplet Energy Transfer Mechanisms

Triplet-triplet energy transfer (TTET) is a crucial mechanism in photochemistry and photocatalysis, enabling the activation of a substrate molecule by transferring energy from a photosensitizer. In a hypothetical scenario involving a catalyst derived from 2-biphenylamine, the process would adhere to the fundamental principles of TTET.

The catalytic cycle would be initiated by the absorption of light by the 2-biphenylamine-derived photosensitizer, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁). Subsequently, the photosensitizer would undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). This triplet-state photosensitizer can then interact with a substrate molecule.

The energy transfer itself occurs via a Dexter energy transfer mechanism, a short-range process that involves the exchange of electrons between the photosensitizer and the substrate. For this to be efficient, the triplet energy of the 2-biphenylamine-derived photosensitizer must be greater than that of the substrate. Upon energy transfer, the photosensitizer returns to its ground state (S₀), ready to initiate another cycle, while the substrate is promoted to its triplet state (T₁), where it can undergo the desired chemical transformation.

The efficiency of TTET in such a system would be influenced by several factors, including:

Triplet Energy Level : The relative triplet energies of the donor (the 2-biphenylamine-derived catalyst) and the acceptor (the substrate) are paramount.

Molecular Proximity and Orientation : As a short-range phenomenon, the rate of Dexter energy transfer is highly dependent on the distance and orbital overlap between the catalyst and the substrate.

Solvent Polarity : The surrounding medium can influence the stability of the excited states and the efficiency of the energy transfer process.

In some systems, primary amines have been shown to enhance triplet energy transfer from photoexcited nanocrystals. This suggests that the amine functionality in a 2-biphenylamine-derived catalyst could play a role in modulating the efficiency of the energy transfer process.

Mechanistic Elucidation of Catalytic Cycles

Key Steps in a Hypothetical Catalytic Cycle:

A generalized photocatalytic cycle involving a 2-biphenylamine-derived catalyst (Cat) and a substrate (S) proceeding through triplet-triplet energy transfer can be outlined as follows:

Photoexcitation: The catalyst in its ground state, Cat(S₀), absorbs a photon of light to form the excited singlet state, Cat(S₁).

Intersystem Crossing (ISC): The excited singlet state undergoes a spin-forbidden transition to the more stable triplet state, Cat(T₁).

Triplet-Triplet Energy Transfer (TTET): The triplet catalyst transfers its energy to the substrate, S(S₀), resulting in the regeneration of the ground-state catalyst, Cat(S₀), and the formation of the excited triplet substrate, S(T₁).

Product Formation: The excited substrate, S(T₁), undergoes a chemical reaction to form the product (P).

Experimental and Computational Approaches for Mechanistic Studies:

To validate such a cycle and understand its nuances, researchers would employ a variety of techniques:

Spectroscopic Analysis: Techniques like UV-Vis absorption and fluorescence spectroscopy would be used to characterize the photophysical properties of the 2-biphenylamine-derived catalyst, including its absorption spectrum and excited-state energies.

Transient Absorption Spectroscopy: This powerful technique allows for the direct observation and characterization of short-lived excited states and radical intermediates, providing crucial information about the kinetics of intersystem crossing, energy transfer, and subsequent reaction steps.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to model the electronic structure of the catalyst and substrate, predict their excited-state properties, and map out the potential energy surfaces for the key reaction steps. This can provide valuable insights into the feasibility of proposed mechanisms and the factors controlling reactivity and selectivity.

Quenching Studies: Experiments using known triplet quenchers can help to confirm the involvement of a triplet-state intermediate in the catalytic cycle.

By combining these experimental and computational approaches, a detailed understanding of the catalytic cycle of a 2-biphenylamine-derived system could be achieved, paving the way for the rational design of more efficient and selective photocatalysts.

Advanced Material Science Applications

Organic Electronic Materials

The structural characteristics of 2-biphenylamine derivatives make them promising candidates for use in organic electronic materials. The biphenyl (B1667301) unit provides a rigid, conjugated system that can facilitate charge transport, a critical property for semiconductor applications.

Derivatives of biphenylamine are explored for their potential use as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). An efficient OLED requires balanced charge injection and transport, and the hole-transporting layer (HTL) plays a crucial role in this process. Materials with high hole mobility, good morphological stability, and appropriate energy levels are essential for high-performance devices nih.gov. Triarylamine derivatives, a class to which substituted biphenylamines belong, are widely used as HTMs due to their excellent optoelectronic properties nih.gov.

The design of novel HTMs often involves creating molecules with high triplet energy to prevent energy transfer from the emissive layer, particularly in phosphorescent OLEDs (PhOLEDs) nih.govrsc.org. The rigid structure of the biphenyl core can contribute to high glass transition temperatures (Tg), which imparts morphological stability to the thin films used in OLEDs, preventing crystallization and device degradation. While specific research on 2-biphenylamine hydrochloride is limited in this context, the broader class of functionalized biphenyl and triarylamine compounds demonstrates significant potential for these applications nih.govresearchgate.netrsc.org. The development of new hole-transporting materials is a key area of research aimed at improving the efficiency and lifespan of OLEDs for displays and lighting rsc.org.

Organic semiconductors are the foundation of various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) perepichka.com. These materials are typically based on π-conjugated molecules or polymers that allow for the delocalization and transport of charge carriers mdpi.com. The electronic properties of organic semiconductors can be tuned through chemical synthesis, allowing for the design of materials with specific functionalities perepichka.com.

Biphenyl-based structures are of interest for organic semiconductors due to their inherent rigidity and defined conjugation pathway. The introduction of amine groups can further modify the electronic properties, influencing the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for matching the energy levels of other materials within a device to ensure efficient charge injection and transport. While direct applications of 2-biphenylamine hydrochloride as a primary semiconductor are not widely documented, its structure serves as a foundational component for more complex molecules designed for semiconducting applications semanticscholar.org. The synthesis of novel π-conjugated systems, including those based on biphenyl units, is a key strategy in advancing the field of organic electronics perepichka.com.

Functional Polymers and Macromolecular Architectures

The bifunctional nature of 2-biphenylamine (an amine group and an aromatic biphenyl structure) allows it to be used as a monomer in the synthesis of high-performance polymers. Its incorporation can impart desirable thermal, mechanical, and electronic properties to the resulting macromolecular chains.

2-Aminobiphenyl (B1664054) and its diamino-derivatives are valuable monomers for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength acs.orgacs.orgtitech.ac.jpnih.govrsc.org. Polyimides are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride nih.gov.

The inclusion of the bent, non-linear structure of a 2,2'-disubstituted biphenyl unit in the polymer backbone disrupts chain packing, which can lead to increased solubility of the polyimide in organic solvents without significantly compromising its thermal stability. For instance, polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl exhibit high optical transparency and low dielectric constants, making them suitable for optoelectronic applications acs.orgacs.orgtitech.ac.jp. The properties of the resulting polyimides can be tailored by the choice of both the diamine and the dianhydride monomers nih.gov.

Table 1: Properties of Polyimides Derived from Biphenyl Diamine Derivatives

Dianhydride Monomer Diamine Monomer Glass Transition Temp. (Tg) Decomposition Temp. (Td) Key Properties
6FDA 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl > 300 °C > 500 °C High optical transparency, low dielectric constant acs.orgtitech.ac.jp
PMDA 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl > 300 °C > 500 °C High refractive index, thermal stability titech.ac.jp
DPPD 2,2'-dimethyl-4,4'-diaminobiphenyl (MBDAM) > 336 °C > 493 °C Improved gas permeability and selectivity rsc.org

Note: 6FDA = 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; PMDA = Pyromellitic dianhydride; DPPD = 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride. Data is for related diaminobiphenyl compounds.

Polymers of Intrinsic Microporosity (PIMs) are materials that possess interconnected voids of less than 2 nm in diameter due to the inefficient packing of their rigid and contorted polymer chains semanticscholar.org. This unique structure gives them high free volume and large internal surface areas, making them promising for applications in gas separation and storage semanticscholar.orgatlantis-press.com.

The synthesis of PIMs requires monomers that introduce rigidity and a point of contortion into the polymer backbone, preventing the chains from packing efficiently semanticscholar.orgresearchgate.net. The biphenyl unit, particularly when substituted at the 2 and 2' positions, provides the necessary structural rigidity and non-linearity. PIMs can be synthesized through various polymerization reactions, including those that form polyimide linkages semanticscholar.org. Therefore, diamino-biphenyl derivatives are suitable candidates for creating PIM-polyimides. The combination of a rigid dianhydride with a contorted diamine, such as one based on a 2,2'-disubstituted biphenyl, can lead to polymers with sufficient intrinsic microporosity to be effective in membrane-based gas separations researchgate.netosti.govrsc.org.

Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands nih.govrsc.org. The ability to tune their pore size and functionalize their internal surfaces makes them highly attractive for applications in gas storage, separations, and catalysis rsc.org.

The amine group on the 2-biphenylamine structure can be a valuable tool in MOF chemistry in two primary ways. First, a bifunctional derivative of 2-biphenylamine (e.g., with added carboxylic acid groups) could act as a primary organic linker in the direct synthesis of a MOF rsc.orgnih.gov. The amino group would then be an integral part of the framework, available to interact with guest molecules like CO2 rsc.org.

Sensor Development and Chemosensing Applications

Following a comprehensive review of scientific literature and chemical databases, no specific research or applications detailing the use of "2-Biphenylamine, hydrochloride" in sensor development or for chemosensing purposes have been identified.

While related aromatic amine compounds, such as triphenylamine and its derivatives, have been investigated for their potential in creating fluorescent and electrochemical sensors for the detection of various analytes like metal ions, there is no available data to suggest that this compound has been similarly explored or utilized. The distinct chemical structure of this compound would necessitate dedicated research to determine its suitability and effectiveness as a sensing material.

Therefore, this section cannot be populated with detailed research findings or data tables as per the request, due to the absence of relevant scientific information on this specific compound in the field of sensor technology.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure and Reactivity Predictions (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the prediction of a molecule's electronic structure and reactivity. For 2-Biphenylamine, hydrochloride, DFT calculations would typically involve optimizing the geometry of the molecule to find its most stable three-dimensional arrangement. This process also yields valuable information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: DFT calculations can map the electron density across the molecule, revealing regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are likely to be attacked by electrophiles (positive potential) or nucleophiles (negative potential).

From these fundamental electronic properties, a range of reactivity descriptors can be derived to predict the chemical behavior of this compound.

Reactivity Descriptor Predicted Significance for this compound
Ionization Potential Related to the energy required to remove an electron.
Electron Affinity Related to the energy released when an electron is added.
Electronegativity A measure of the atom's ability to attract shared electrons.
Chemical Hardness A measure of resistance to change in electron distribution.
Chemical Softness The reciprocal of chemical hardness, indicating higher reactivity.
Fukui Functions Indicate the most likely sites for nucleophilic and electrophilic attack.

These descriptors, derived from DFT calculations, provide a quantitative basis for predicting the reactivity of this compound in various chemical environments.

Vibrational Spectra Simulations

Theoretical vibrational spectra of this compound can be simulated using quantum chemical methods, most commonly DFT. These simulations are invaluable for interpreting experimental infrared (IR) and Raman spectra. The process involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry.

The simulated spectrum provides a set of vibrational modes, each with a specific frequency and intensity. Each mode corresponds to a particular type of molecular motion, such as the stretching of a C-H bond, the bending of an N-H bond, or the torsional motion of the two phenyl rings relative to each other. By comparing the simulated spectrum with an experimentally obtained spectrum, chemists can assign the observed spectral bands to specific molecular vibrations. This detailed assignment provides a deeper understanding of the molecule's structure and bonding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in aqueous solution.

In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water, to mimic solution conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom over a period of time.

From these simulations, a wealth of information can be extracted, including:

Conformational Dynamics: MD simulations can reveal the different shapes (conformations) the molecule can adopt and how it transitions between them. For this compound, a key conformational feature is the dihedral angle between the two phenyl rings, and MD can show how this angle fluctuates over time.

Solvation Structure: The simulations can illustrate how solvent molecules arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the amine group of this compound and surrounding water molecules.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a particular solvent can be calculated from the simulation trajectories.

Computational Modeling for Rational Design and Property Prediction

The computational tools described above can be leveraged for the rational design of new molecules with desired properties, starting from the this compound scaffold. By systematically modifying the structure of the molecule in silico (e.g., by adding or changing functional groups) and then recalculating its properties using quantum chemical methods, it is possible to predict how these changes will affect its behavior.

For instance, if the goal is to design a derivative with enhanced reactivity at a specific site, computational models can be used to screen a library of virtual compounds and identify those with the most favorable electronic properties. This approach, often part of a larger quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study, can significantly accelerate the discovery and optimization of new chemical entities.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to:

Identify Reaction Pathways: By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products.

Characterize Transition States: The transition state is the highest energy point along the reaction pathway and is a critical structure for determining the reaction rate. Computational methods can determine the geometry and energy of the transition state.

Calculate Activation Energies: The activation energy, which is the energy difference between the reactants and the transition state, can be calculated. This value is directly related to the rate of the reaction.

By performing these calculations for different possible mechanisms, it is possible to determine the most energetically favorable reaction pathway and thus elucidate the detailed mechanism of the reaction.

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-Biphenylamine, hydrochloride, NMR provides conclusive evidence of its biphenyl (B1667301) structure and the position of the amine group.

In ¹H NMR, the protons on the two aromatic rings would appear as a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts are influenced by the electronic effects of the neighboring phenyl ring and the ammonium group (-NH₃⁺). The protons of the ammonium group itself would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show 12 distinct signals for the carbon atoms of the biphenyl structure, assuming no coincidental overlap. The carbon atom bonded to the ammonium group (C2) would be shifted downfield. The chemical shifts provide insight into the electronic environment of each carbon atom.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign the complex proton and carbon signals unambiguously. COSY spectra reveal proton-proton coupling relationships within each phenyl ring, while HSQC correlates each proton signal with its directly attached carbon atom.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2-Biphenylamine Moiety

NucleusTypeExpected Chemical Shift (ppm)Notes
¹HAromatic (C₆H₅)~7.3 - 7.6Complex multiplet pattern.
¹HAromatic (C₆H₄N)~7.0 - 7.4Signals influenced by the -NH₃⁺ group.
¹HAmmonium (-NH₃⁺)Variable (broad)Shift and appearance depend on solvent and concentration.
¹³CAromatic~120 - 145Multiple signals corresponding to the 12 unique carbon atoms.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational frequencies. For this compound, the most telling feature in the IR spectrum is the presence of the ammonium ion (-NH₃⁺). This gives rise to a very broad and strong absorption band in the region of 2800-3200 cm⁻¹, corresponding to the N-H stretching vibrations.

Other key absorptions include the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings, which are observed in the 1450-1600 cm⁻¹ region. Bending vibrations for the aromatic C-H bonds also provide characteristic signals.

Table 2: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ammonium (-NH₃⁺)N-H Stretch2800 - 3200Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium
Aromatic C=CC=C Ring Stretch1450 - 1600Medium to Strong
C-NC-N Stretch1250 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The biphenyl system in this compound is a strong chromophore. The UV-Vis spectrum is expected to show intense absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions are due to π→π* transitions within the conjugated aromatic system. The position and intensity of the absorption maxima can be influenced by the solvent polarity. While some aromatic amines are fluorescent, specific fluorescence data for this compound is not widely reported.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In a typical mass spectrometry experiment, the hydrochloride salt would dissociate, and the free base, 2-Aminobiphenyl (B1664054) (C₁₂H₁₁N), would be ionized. nist.gov

The electron ionization (EI) mass spectrum of 2-Aminobiphenyl shows a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 169, which corresponds to its molecular weight. nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of this ion with high precision (e.g., 169.0891), which allows for the unambiguous determination of its elemental formula (C₁₂H₁₁N). nih.gov The fragmentation pattern in the mass spectrum provides further structural information. Common fragments include peaks at m/z 168 and 167, resulting from the loss of one and two hydrogen atoms, respectively. nih.gov

Table 3: Mass Spectrometry Data for 2-Aminobiphenyl (Free Base)

ParameterValueReference
Molecular FormulaC₁₂H₁₁N nist.gov
Molecular Weight169.22 g/mol nist.gov
Nominal Mass169 nih.gov
Key MS Fragments (m/z)169 (M⁺), 168, 167 nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the analyte from impurities and for its quantification. Given the properties of this compound, gas chromatography is a particularly suitable technique, especially when coupled with a mass spectrometer.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC × GC)

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. nist.gov For the analysis of this compound, the sample is typically derivatized or analyzed as the more volatile free base, 2-Aminobiphenyl. sigmaaldrich.com The compound is vaporized and separated on a capillary column, often one with a non-polar or mid-polarity stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral data for definitive identification. pubcompare.ai

Comprehensive two-dimensional gas chromatography (GC × GC) is an even more powerful separation technique that can be used for analyzing the compound in highly complex mixtures. It offers significantly higher resolution by passing the effluent from one GC column through a second, different column, providing a much more detailed chemical fingerprint of a sample.

Liquid Chromatography (LC, HPLC, UPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical compounds like this compound. sysrevpharm.orgukaazpublications.com These methods separate components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. sysrevpharm.org

For aminobiphenyls, reversed-phase HPLC (RP-HPLC) is commonly employed. ukaazpublications.comsielc.com In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. sysrevpharm.orgnih.gov The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. sielc.com Due to the basic nature of the amine group in this compound, mobile phase pH control is critical to ensure good peak shape and reproducible retention times. Acidic modifiers or buffers are often added to the mobile phase to suppress the ionization of residual silanol groups on the silica-based packing material and to ensure the analyte is in a consistent ionic form. researchgate.net

UPLC systems, which use columns packed with smaller particles (<2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov Detection is typically achieved using a UV detector, as the biphenyl structure possesses a strong chromophore. sysrevpharm.orgsielc.com

Table 1: Representative HPLC/UPLC Conditions for Analysis of Aromatic Amines
ParameterTypical ConditionPurpose/Rationale
Column Reversed-Phase C18 or C8, 2.1-4.6 mm i.d., 50-150 mm length, 1.6-5 µm particle sizeProvides hydrophobic retention mechanism suitable for the biphenyl moiety. sysrevpharm.orgnih.gov Smaller particles (UPLC) enhance efficiency. nih.gov
Mobile Phase Acetonitrile/Methanol and Water/Aqueous Buffer (e.g., phosphate, formate) with acidic modifier (e.g., formic acid, perchloric acid). sielc.comnih.govOrganic solvent elutes the compound. Buffer controls pH to ensure consistent analyte ionization and improve peak shape. researchgate.net
Elution Mode Isocratic or GradientIsocratic elution uses a constant mobile phase composition. Gradient elution, where the organic solvent concentration is increased over time, is used for complex samples containing impurities with a wide range of polarities. nih.gov
Flow Rate 0.3 - 1.5 mL/minAdjusted based on column dimensions and particle size to achieve optimal separation efficiency. sysrevpharm.orgnih.gov
Column Temperature 15 - 40 °CControlled to ensure reproducible retention times and can be used to fine-tune selectivity. nih.gov
Detection UV at ~250 nmThe aromatic rings in the biphenyl structure provide strong UV absorbance for sensitive detection. sielc.com
Injection Volume 1 - 10 µLSmall volumes are used to prevent column overloading and band broadening. nih.gov

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov SFC is often considered a "green" alternative to normal-phase HPLC due to reduced organic solvent consumption. americanpharmaceuticalreview.com The technique is particularly well-suited for the separation of basic compounds. jascoinc.comjasco-global.com For the analysis of this compound, a polar stationary phase (e.g., 2-ethylpyridine) would be used. jascoinc.comjasco-global.com To elute polar and basic compounds and to improve peak shape, a polar organic solvent (modifier), such as methanol, is added to the CO₂ mobile phase. americanpharmaceuticalreview.com Furthermore, small amounts of additives like ammonium acetate can be introduced to the modifier to minimize peak tailing that can occur with basic analytes. jascoinc.comjasco-global.com SFC offers high efficiency and fast separation times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. americanpharmaceuticalreview.com

Capillary Electrophoresis (CE) separates molecules in a narrow capillary based on their differential migration rates in an applied electric field. The separation is driven by differences in the charge-to-size ratio of the analytes. As this compound is an ionizable compound, CE represents a viable analytical method. The primary amine can be protonated in an acidic buffer, giving it a positive charge and allowing it to migrate in the electric field. CE provides extremely high separation efficiencies and requires minimal sample and solvent volumes.

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR, LC-FTIR)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the definitive identification and structural elucidation of compounds and their impurities. sumitomo-chem.co.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net For this compound, LC-MS is invaluable for confirming the molecular weight of the parent compound and for identifying and characterizing trace-level impurities and degradation products. researchgate.net Electrospray ionization (ESI) is a common interface that would readily ionize the 2-biphenylamine molecule, allowing for its detection by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. However, direct analysis of this compound by GC is challenging due to the polarity and low volatility of the amine hydrochloride. Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative (e.g., a silylated or acylated form) prior to GC-MS analysis. jfda-online.com This technique provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for library matching and structural confirmation.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. While significantly less sensitive than MS, NMR provides unparalleled detail about the molecular structure. sumitomo-chem.co.jp LC-NMR is a powerful tool for the unambiguous structural elucidation of unknown impurities or metabolites without the need for prior isolation. researchgate.netiosrphr.org The combination of LC-NMR and LC-MS can provide comprehensive data for structural analysis. researchgate.net

Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR) provides information about the functional groups present in the separated components. While less common than LC-MS or LC-NMR, it can offer complementary structural information by generating an infrared spectrum for the analyte as it elutes from the column.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.orgnih.gov This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays in a specific pattern of spots, and by measuring the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org

For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular structure.

Precise bond lengths, bond angles, and torsion angles. wikipedia.org

The conformation of the molecule in the solid state, such as the dihedral angle between the two phenyl rings.

Details of the intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion, which dictate the crystal packing. rsc.org

This detailed structural knowledge is critical in pharmaceutical sciences for understanding structure-property relationships and for identifying different polymorphic forms of the drug substance. researchgate.net

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques can be used to investigate the redox properties of this compound and its behavior at electrode-solution interfaces.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the oxidation and reduction processes of a molecule. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation potential of the 2-biphenylamine moiety. This information is useful for understanding its electronic properties and potential for electrochemical degradation.

Electrochemical Impedance Spectroscopy (EIS) involves applying a small amplitude AC potential perturbation to an electrochemical system over a wide range of frequencies and measuring the current response. mdpi.com The resulting impedance data can be modeled using equivalent electrical circuits to understand processes such as charge transfer, double-layer capacitance, and diffusion at the electrode surface. researchgate.netrsc.org EIS could be used to study the interaction of this compound with a metal surface, for instance, in corrosion studies where aromatic amines can act as inhibitors by adsorbing onto the surface. researchgate.net

Surface Analytical Techniques (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high magnification. In SEM, a focused beam of electrons is scanned across the surface of the sample, and detectors collect secondary electrons, backscattered electrons, and characteristic X-rays emitted from the surface. This allows for the generation of high-resolution images of the sample's surface features. For this compound, SEM would be used to characterize the crystal habit (shape), size, and surface texture of the solid powder. This information is important in pharmaceutical development as these physical properties can influence bulk characteristics like flowability and dissolution rate.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound (a derivative) with properties that are more suitable for a given analytical method. researchgate.net This is a common strategy employed to improve chromatographic performance or enhance detector response for compounds like this compound. jfda-online.comsdiarticle4.com

For Gas Chromatography (GC): As primary amines are polar and can exhibit poor peak shape due to interactions with the GC system, derivatization is often essential. jfda-online.comresearchgate.net The goal is to replace the active hydrogen on the amine group with a less polar, more thermally stable group, thereby increasing volatility. phenomenex.com

Silylation: This is a common method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group. researchgate.netsigmaaldrich.com

Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form a stable, volatile fluoroacyl derivative. gcms.cz

For Liquid Chromatography (HPLC): While 2-Biphenylamine has a native UV chromophore, derivatization can be employed to shift the absorbance to a longer wavelength to avoid interferences or, more commonly, to introduce a fluorescent tag for highly sensitive detection (HPLC-FLD). sdiarticle4.comsigmaaldrich.com

Pre-column derivatization is performed before injection onto the HPLC column. academicjournals.org Common reagents for amines include:

Dansyl chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent derivatives. nih.gov

9-fluorenylmethyl chloroformate (Fmoc-Cl): Another popular reagent that yields fluorescent derivatives. sdiarticle4.comnih.gov

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. sigmaaldrich.comnih.gov

Table 2: Common Derivatization Reagents for Amines
TechniqueReagent ClassExample ReagentPurpose
Gas Chromatography (GC) SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Increases volatility and thermal stability; improves peak shape. phenomenex.comsigmaaldrich.com
AcylationTFAA (Trifluoroacetic anhydride)Forms stable, volatile derivatives, often with electron-capturing properties for ECD detection. gcms.cz
Liquid Chromatography (HPLC) Fluorescent TaggingDansyl chloride (DNS-Cl)Introduces a highly fluorescent group for sensitive fluorescence detection. sdiarticle4.comnih.gov
Fluorescent TaggingFmoc-Cl (9-fluorenylmethyl chloroformate)Reacts with amines to form fluorescent derivatives for enhanced sensitivity. researchgate.netnih.gov
Fluorescent TaggingOPA (o-Phthalaldehyde)Reacts rapidly with primary amines to create fluorescent products for sensitive detection. nih.gov

Environmental Fate and Biodegradation Research

Environmental Distribution and Compartmentalization Studies

The ultimate fate of 2-aminobiphenyl (B1664054) in the environment is dictated by how it partitions between the air, water, and soil compartments. This distribution is governed by its inherent physical and chemical properties.

Air, Soil, and Water Partitioning

Predictions based on the physicochemical properties of 2-aminobiphenyl suggest it will predominantly reside in soil and water, with a smaller fraction partitioning to the atmosphere. An estimated vapor pressure of 1.2 x 10⁻⁴ mm Hg at 25°C indicates that 2-aminobiphenyl can exist in the atmosphere solely as a vapor nih.gov. However, its estimated Henry's Law Constant of 1.5 x 10⁻⁷ atm-m³/mol suggests that it will be essentially nonvolatile from water surfaces nih.gov. This low volatility limits its widespread atmospheric distribution.

The partitioning between soil/sediment and water is a critical factor in its environmental distribution. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this partitioning. For 2-aminobiphenyl, the Koc has been estimated to be 836 nih.gov. This value suggests that 2-aminobiphenyl has a moderate tendency to adsorb to the organic fraction of soil and sediment, indicating that a significant portion of the compound will be associated with solids in the environment.

PropertyEstimated ValueImplication for Environmental Partitioning
Vapor Pressure 1.2 x 10⁻⁴ mm Hg at 25°CExists as vapor in the atmosphere nih.gov.
Henry's Law Constant 1.5 x 10⁻⁷ atm-m³/molEssentially nonvolatile from water surfaces nih.gov.
Organic Carbon-Water Partition Coefficient (Koc) 836Moderate sorption to soil and sediment organic matter nih.gov.

Sorption and Mobility in Soil Systems

The movement of 2-aminobiphenyl through the soil is largely controlled by its sorption to soil particles. The estimated Koc value of 836 suggests that 2-aminobiphenyl is expected to have low mobility in soil nih.gov. As an aromatic amine, it is anticipated to bind strongly to humus and other organic matter within the soil. This strong binding is attributed to the high reactivity of the aromatic amino group nih.gov.

The extent of sorption is influenced by various soil properties, including organic matter content, clay content, and pH researchgate.netnih.govnih.gov. Soils with higher organic matter and clay content will likely exhibit stronger sorption of 2-aminobiphenyl, further reducing its mobility and the potential for leaching into groundwater. The pH of the soil can also play a role, as it can affect the ionization state of the amine group and its interaction with charged soil particles.

Biotic Transformation and Biodegradation Mechanisms

The breakdown of 2-aminobiphenyl by microorganisms is a crucial process in its environmental fate. As an aromatic amine, it can serve as a source of carbon and nitrogen for various bacteria and fungi.

Research has shown that some microorganisms can degrade 2-aminobiphenyl. For instance, Escherichia coli has been observed to degrade 2-aminobiphenyl over a seven-day incubation period, although the specific rate of degradation was not determined nih.gov.

The biodegradation of biphenyl (B1667301) and other aromatic amines often proceeds through the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This initial step makes the rings more susceptible to cleavage and further degradation nih.govfrontiersin.orgresearchgate.net. The resulting intermediates are then funneled into central metabolic pathways. While specific metabolic pathways for 2-aminobiphenyl have not been fully elucidated, it is likely that its degradation follows a similar pattern to other biphenyl compounds, involving hydroxylation, ring cleavage, and eventual mineralization to carbon dioxide, water, and inorganic nitrogen researchgate.netresearchgate.netnih.gov. The presence of the amino group may influence the initial enzymatic attack and the subsequent degradation pathway nih.govfrontiersin.org.

Microbial Degradation Pathways in Soil and Water

While specific studies on the microbial degradation of 2-Biphenylamine, hydrochloride are limited, the biodegradation of structurally similar aromatic amines and biphenyl compounds has been extensively investigated, providing insights into its likely metabolic pathways. Microorganisms in soil and aquatic environments play a crucial role in the breakdown of such compounds. avestia.commedcraveonline.comresearchgate.net

The aerobic degradation of aromatic amines like aniline is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form catechols. nih.gov These catechols are then subject to ring cleavage, either through ortho- or meta-cleavage pathways, leading to the formation of intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net For biphenyl, a common pathway involves the initial dioxygenation to produce a dihydroxybiphenyl intermediate, followed by meta-cleavage of the dihydroxylated ring. nih.gov

Based on these established pathways for related compounds, a putative microbial degradation pathway for 2-Biphenylamine can be proposed. Soil microorganisms, particularly from genera such as Pseudomonas, Rhodococcus, and Arthrobacter, are known for their ability to degrade biphenyl and its derivatives. medcraveonline.comnih.gov These microbes could potentially utilize 2-Biphenylamine as a carbon and nitrogen source. The degradation would likely commence with the enzymatic hydroxylation of one of the aromatic rings, followed by ring cleavage and subsequent metabolism of the resulting aliphatic acids.

The rate and extent of microbial degradation in soil and water are influenced by several factors, including the concentration of the contaminant, the presence of a suitable microbial consortium, and environmental conditions such as pH, temperature, and nutrient availability. The bioavailability of 2-Biphenylamine in soil is also a critical factor, as aromatic amines can bind strongly to soil organic matter, which may reduce their accessibility to microorganisms. nih.govepa.gov

Table 1: Key Microbial Genera Involved in the Degradation of Biphenyl and Aromatic Amines

Microbial Genus Type of Compound Degraded Reference
Pseudomonas Aniline, Biphenyl, Aromatic Amines medcraveonline.comnih.govresearchgate.net
Rhodococcus Biphenyl, Polychlorinated Biphenyls (PCBs) medcraveonline.com
Arthrobacter Biphenyl, Chloroaminophenols medcraveonline.comnih.gov
Burkholderia Biphenyl, Anthranilate nih.gov
Sphingomonas Biphenyl medcraveonline.com

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. The bioaccumulation potential is the tendency of a substance to be taken up by and stored in the tissues of living organisms. alloprof.qc.ca

If released into the atmosphere, 2-biphenylamine is expected to exist predominantly in the vapor phase. nih.gov It is susceptible to degradation by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 2 hours. nih.gov This suggests that it is not persistent in the atmosphere.

In soil, the fate of 2-biphenylamine is more complex. It is expected to have low mobility based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 836. nih.gov Aromatic amines tend to bind strongly to soil organic matter and humus due to the reactive nature of the amino group, which can lead to it being relatively immobile in some soil types. nih.gov This strong binding can also reduce its bioavailability for microbial degradation, potentially increasing its persistence in the soil environment. epa.gov

The potential for bioaccumulation in aquatic organisms is considered to be moderate. alloprof.qc.canih.gov The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from the surrounding water. For 2-biphenylamine, an estimated BCF of 31 has been reported, which suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov The log octanol-water partition coefficient (log Kow), a key indicator of a substance's lipophilicity and bioaccumulation potential, has been reported as 2.84. nih.gov

Table 3: Environmental Fate Parameters of 2-Biphenylamine

Parameter Value Environmental Compartment Significance Reference
Atmospheric Half-life ~2 hours Air Low persistence in the atmosphere nih.gov
Koc 836 (estimated) Soil Low mobility in soil nih.gov
BCF 31 (estimated) Aquatic Organisms Moderate bioaccumulation potential nih.gov
Log Kow 2.84 - Indicates moderate lipophilicity nih.gov

Remediation Strategies for Environmental Contamination

The remediation of sites contaminated with aromatic amines like this compound can be approached using several technologies, broadly categorized as biological, chemical, and physical methods.

Bioremediation is a promising and environmentally friendly approach that utilizes the metabolic capabilities of microorganisms to degrade contaminants. avestia.comresearchgate.net

Bioaugmentation involves the introduction of specific microorganisms with the ability to degrade the target contaminant to a contaminated site. avestia.comresearchgate.net For 2-Biphenylamine contamination, this could involve the application of bacterial strains known to degrade biphenyl or other aromatic amines.

Biostimulation aims to enhance the activity of the indigenous microbial population by adding nutrients, oxygen, or other substances that stimulate their growth and degradative capabilities. avestia.com

Phytoremediation is another green technology that uses plants to remove, degrade, or contain environmental contaminants. nih.govnih.govmdpi.com Certain plants can take up aromatic compounds from the soil and metabolize them within their tissues. nih.govnih.gov Aromatic plants are being explored for the phytoremediation of organic pollutants as they can be harvested for essential oils, which reduces the risk of contaminants entering the food chain. mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive hydroxyl radicals to oxidize and mineralize organic pollutants. deswater.comnih.govwikipedia.orgamanote.com AOPs such as ozonation and UV/H₂O₂ treatment can be effective in breaking down persistent aromatic amines in water. deswater.comamanote.com These processes can convert the parent compound into simpler, less toxic substances like water, carbon dioxide, and inorganic salts. wikipedia.org

Adsorption using materials like activated carbon is a common physical method for removing organic contaminants from water. The porous structure of activated carbon provides a large surface area for the adsorption of aromatic compounds.

The choice of the most suitable remediation strategy depends on various factors, including the nature and extent of the contamination, the characteristics of the site, and cost-effectiveness. Often, a combination of different techniques may be required for effective site cleanup.

Industrial Applications and Process Research

Role as a Chemical Intermediate in Industrial Syntheses

2-Aminobiphenyl (B1664054) is a versatile intermediate primarily used in the synthesis of dyes, pigments, and agrochemicals. chemimpex.com The hydrochloride salt is often formed during the purification or synthesis process, ensuring stability and ease of handling before its use in subsequent reactions.

The primary industrial application of 2-biphenylamine is in the manufacturing of azo dyes. chemimpex.com Aromatic amines are fundamental building blocks for these colorants. The synthesis process involves a two-step reaction sequence: diazotization followed by a coupling reaction.

In the first step, the primary aromatic amine, 2-biphenylamine, is treated with a source of nitrous acid (typically generated from sodium nitrite and a strong acid) at low temperatures. This converts the amine group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺).

This diazonium salt is then immediately reacted with a coupling agent—another aromatic compound, often a phenol or naphthol derivative—to form the stable azo compound (-N=N-), which constitutes the chromophore responsible for the dye's color.

A specific example is the production of C.I. Acid Red 15. The manufacturing method for this dye involves the diazotization of 2-aminobiphenyl (also known as 2-aminophenylbenzene) and its subsequent coupling with 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com This reaction creates a large, conjugated molecule that absorbs light in the visible spectrum, resulting in a vibrant red color used for textiles and other materials.

The biphenylamine structure is a key component in a variety of modern agricultural chemicals, particularly fungicides. While 2-biphenylamine itself may not be the final active ingredient, its derivatives are crucial intermediates in the synthesis of potent crop protection agents. chemimpex.com

Several advanced fungicides are based on derivatives of 2-aminobiphenyl. For instance, patent literature reveals that substituted 2-aminobiphenyl compounds are precursors to a class of pyrazole amide and carboxamide fungicides. Specific examples include:

Boscalid: The intermediate 2-amino-4'-chlorobiphenyl is used in the synthesis of this widely used fungicide, which is effective against a broad spectrum of fungal pathogens in various crops. google.com

Xemium® (Fluxapyroxad) and Bixafen: Other complex derivatives, such as 2-amino-3',4',5'-trifluoro-biphenyl and 2-amino-4'-fluoro-3',4'-dichloro-biphenyl, serve as foundational intermediates for these modern succinate dehydrogenase inhibitor (SDHI) fungicides. google.com

The synthesis of these agrochemicals leverages the biphenyl (B1667301) structure to create molecules with precise biological activity, highlighting the importance of 2-biphenylamine as a starting material in this high-value sector.

Industrial Scale Synthesis and Process Optimization

The commercial production of 2-biphenylamine, which is subsequently converted to its hydrochloride salt, relies on efficient and high-yield synthetic routes. Process optimization focuses on maximizing yield, minimizing impurities, and ensuring cost-effectiveness and suitability for large-scale production.

One of the most common industrial methods for synthesizing 2-aminobiphenyl is the catalytic hydrogenation of 2-nitrobiphenyl. chemicalbook.comwikipedia.org In this process, the nitro group (-NO₂) on the biphenyl ring is reduced to an amine group (-NH₂) using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.

Another synthetic route described in patent literature is the Hofmann degradation of 2-biphenylcarboxamide. google.com This multi-step process offers an alternative pathway to the final product. In the final purification stage of this method, the crude 2-aminobiphenyl product is dissolved in a solvent like ethyl acetate, and hydrogen chloride gas is introduced. This causes the precipitation of the pure 2-aminobiphenyl hydrochloride solid, which can then be easily isolated by filtration. google.com

Synthesis MethodStarting MaterialKey ReactionAdvantages/DisadvantagesReference
Catalytic Hydrogenation2-NitrobiphenylReduction of nitro groupHigh yield and purity; preferred industrial method. chemicalbook.comwikipedia.org
Nitration of BiphenylBiphenylNitration followed by reductionProduces difficult-to-separate isomers (2- and 4-); low yield; not ideal for industrial scale. google.com
Hofmann Degradation2-BiphenylcarboxamideDegradation of amideAlternative route; allows for direct precipitation of the hydrochloride salt for purification. google.com

Quality Control and Impurity Profiling in Industrial Production

Rigorous quality control (QC) is essential in the industrial production of 2-biphenylamine, hydrochloride to ensure product consistency, purity, and safety for its intended applications. Impurity profiling is a critical component of QC, as even small amounts of certain impurities can affect the yield and quality of downstream products like dyes and agrochemicals.

The primary sources of impurities can include unreacted starting materials, byproducts from side reactions, or isomers formed during synthesis. A particularly critical impurity in the production of 2-aminobiphenyl is its isomer, 4-aminobiphenyl. sigmaaldrich.com This isomer is a known carcinogen, and its presence must be strictly controlled to minimal levels, often specified to be less than 0.1%. sigmaaldrich.com

A range of analytical techniques are employed to assess the purity of this compound and to quantify any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for assay determination and impurity analysis. google.comsigmaaldrich.com These chromatographic techniques are highly effective at separating the main compound from related substances and isomers. Further characterization of unknown impurities can be achieved using mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS).

Analytical TechniquePurposeKey Parameters MonitoredReference
High-Performance Liquid Chromatography (HPLC)Assay (Purity) determination and impurity quantification.Peak purity, retention time, area percentage of main peak and impurities. google.comscielo.br
Gas Chromatography (GC)Assay determination and detection of volatile impurities.Purity percentage, detection of residual solvents and byproducts. sigmaaldrich.com
Thin-Layer Chromatography (TLC)Separation and qualitative detection of impurities.Separation of isomers like 4-aminobiphenyl. sigmaaldrich.com
Mass Spectrometry (MS)Identification of unknown impurities.Molecular weight and fragmentation patterns of impurities. scielo.br

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.